molecular formula C21H23N5O4 B4059186 2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one

2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one

Cat. No.: B4059186
M. Wt: 409.4 g/mol
InChI Key: HTPLFYDCUHOOBC-UHFFFAOYSA-N
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Description

This compound is a phthalazin-1(2H)-one derivative featuring a 4-methyl group at position 4 and a substituted phenyl group at position 2. The phenyl group is further modified with a nitro substituent at position 2 and a 4-(2-hydroxyethyl)piperazin-1-yl moiety at position 3.

Properties

IUPAC Name

2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-15-17-4-2-3-5-18(17)21(28)25(22-15)20-14-16(6-7-19(20)26(29)30)24-10-8-23(9-11-24)12-13-27/h2-7,14,27H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPLFYDCUHOOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a hydroxyethyl group, followed by the introduction of a nitrophenyl group through nitration reactions. The final step involves the formation of the phthalazinone core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Phthalazinone Family

Phthalazinone derivatives are well-studied for their diverse pharmacological activities. Key structural analogues include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Notable Properties Reference
2-{5-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one N/A 4-methyl, 2-nitrophenyl (with hydroxyethylpiperazine) ~452.45 (calculated) Enhanced solubility due to hydroxyethyl group; nitro group may stabilize binding interactions -
2-(2-Amino-5-chlorophenyl)-4-methylphthalazin-1(2H)-one 193820-49-4 4-methyl, 2-aminophenyl (with chloro substituent) 315.76 Amino group may improve hydrogen bonding; chloro substituent introduces lipophilicity
4-Benzyl-2-phenylphthalazin-1(2H)-one 296770-22-4 4-benzyl, 2-phenyl 340.39 Bulky benzyl group increases steric hindrance; lacks polar substituents
Tiaramide (5-chloro-3-[4-(2-hydroxyethyl)-1-piperazinyl]carbonylmethyl-2-benzothiazolinone) N/A Benzothiazolone core with hydroxyethylpiperazine 410.89 Anti-inflammatory activity; hydroxyethylpiperazine enhances solubility and target engagement

Key Observations :

  • Hydroxyethylpiperazine: Present in both the target compound and Tiaramide, this group improves aqueous solubility and enables hydrogen-bond donor/acceptor interactions, critical for bioavailability and target binding .
  • Nitro vs. Chloro/Amino Groups: The nitro group in the target compound (electron-withdrawing) contrasts with the electron-donating amino group in 193820-49-4 and the chloro substituent in Tiaramide. This difference may alter electronic environments, affecting reactivity and receptor affinity .
  • Core Heterocycle: The phthalazinone core in the target compound differs from Tiaramide’s benzothiazolone.

Functional Analogues with Piperazine Moieties

Compounds sharing the hydroxyethylpiperazine substituent but differing in core structures include:

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one Structure: Imidazolone core with a chlorobenzylidene group. Activity: Studied as a bacterial efflux pump inhibitor; conformational flexibility from hydroxyethylpiperazine enhances binding to bacterial targets .

AKOS005106425 (Thiazol-4-one derivative) Structure: Thiazolone core with hydroxyethylpiperazine and methylthio-benzylidene groups. Activity: Noted in screening libraries for kinase or antimicrobial activity. Comparison: The thiazolone core’s sulfur atom may confer distinct electronic properties compared to the phthalazinone’s nitrogen-rich structure .

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound and Tiaramide likely improves water solubility compared to lipophilic analogues like 296770-22-4 (logP ~3.5 estimated).
  • The target compound’s nitro group may redirect activity toward oxidative stress or kinase-related pathways .
  • Conformational Flexibility : Molecular dynamics studies (e.g., ) suggest that hydroxyethylpiperazine allows adaptive binding, a trait shared with the target compound but absent in rigid analogues like 193820-49-4 .

Biological Activity

The compound 2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one is a derivative of phthalazinone, which has garnered attention for its potential biological activities. This article reviews its biological activity, including cytotoxicity, radioprotective properties, and its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, and it features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological effects. The nitrophenyl group is known to enhance biological activity through various pathways.

Cytotoxicity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. In a study involving nine new compounds, the cytotoxic effects were evaluated on ten human cell lines, revealing that some compounds exhibited significant cytotoxicity at concentrations as low as 10 µM. Specifically, the compound demonstrated a notable reduction in cell viability in MOLT-4 cells, indicating its potential as an anticancer agent .

Compound Cell Line Concentration (µM) Viability (%)
2MOLT-410<44
3MOLT-4100<30
OthersVarious10/100>70

Radioprotective Properties

The compound has also been investigated for its radioprotective effects. A series of piperazine derivatives were synthesized and tested for their ability to protect human cells from radiation-induced apoptosis. The results indicated that certain derivatives, including those similar to the target compound, provided significant protection against radiation damage while exhibiting low cytotoxicity in vivo .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Apoptosis : The compound appears to inhibit pathways leading to apoptosis in cancer cells, thereby enhancing cell survival under stress conditions.
  • Radical Scavenging : Its nitro group may play a role in scavenging free radicals generated during radiation exposure, contributing to its radioprotective effects.
  • Cell Cycle Modulation : Some studies suggest that piperazine derivatives can affect cell cycle progression, potentially leading to increased sensitivity in cancer therapies.

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives:

  • In one study, mice treated with a related piperazine derivative showed improved survival rates post-whole-body irradiation compared to controls. Although the increase was not statistically significant, it underscores the potential for further exploration in radioprotection .
  • Another investigation focused on the synthesis and evaluation of various substituted piperazines, revealing that modifications to the piperazine structure can significantly alter biological activity and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one

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